molecular formula C8H6ClN3 B1369861 4-Chloroquinazolin-6-amine CAS No. 208533-37-3

4-Chloroquinazolin-6-amine

Cat. No. B1369861
M. Wt: 179.6 g/mol
InChI Key: SDVFALBSKMDWGJ-UHFFFAOYSA-N
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Description

4-Chloroquinazolin-6-amine is a chemical compound with the molecular formula C8H6ClN3 . It is a solid substance and is stored in a dark place, sealed in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of quinazoline derivatives, including 4-Chloroquinazolin-6-amine, has been a subject of interest due to their significant biological activities . Recent advances in the synthesis of 4-quinazoline derivatives have been highlighted, with methods using transition metal catalysis published between 2014 and 2017 .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinazolin-6-amine consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 179.606 Da and the monoisotopic mass is 179.025024 Da .


Physical And Chemical Properties Analysis

4-Chloroquinazolin-6-amine is a solid substance . It has a molecular weight of 179.61 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemoselectivity in Amination

The chemoselectivity in the amination of 4-chloroquinazolines with amino-pyrazoles was explored, revealing that 4-chloroquinazolines selectively undergo amination with different amino groups under varied conditions, which could be crucial for the development of specific chemical compounds in medicinal chemistry (Shen et al., 2010).

Synthesis of Bioactive Compounds

4-Chloroquinazolin-6-amine serves as a precursor in synthesizing a range of bioactive compounds. For instance, it was used in the preparation of 4-aminoquinazoline derivatives, which showed potential as inhibitors against tumor cells, suggesting its critical role in developing novel anticancer agents (Liu et al., 2007).

Anticancer Agent Development

A derivative of 4-chloroquinazolin-6-amine, specifically N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer and an effective anticancer agent. It demonstrated significant efficacy in cancer models and had high blood-brain barrier penetration, highlighting its potential in treating brain-related cancers (Sirisoma et al., 2009).

Green Chemistry Approaches

The compound was involved in the development of solvent- and chromatography-free amination of π-deficient nitrogen heterocycles under microwave irradiation. This process is significant for medicinal chemistry as it offers a greener, more efficient alternative for synthesizing aminated heterocycles, avoiding the use of harmful organic solvents (Staderini et al., 2013).

Synthesis of Novel Compounds with Anticancer Properties

4-Chloroquinazolin-6-amine was used in the synthesis of indole-aminoquinazoline hybrids, showing cytotoxicity against various cancer cell lines. This demonstrates its role in developing new chemotherapeutic agents and exploring their mechanisms of action (Mphahlele et al., 2018).

Safety And Hazards

The safety information available indicates that 4-Chloroquinazolin-6-amine should be handled with caution . It is recommended to keep the compound in a dark place, sealed in dry conditions at 2-8°C . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" .

properties

IUPAC Name

4-chloroquinazolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVFALBSKMDWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593005
Record name 4-Chloroquinazolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazolin-6-amine

CAS RN

208533-37-3
Record name 4-Chloroquinazolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture consisting of 3.25 g of 4-chloro-6-nitroquinazoline, 10.8 g of sodium hydrosulfite, and 0.3 g of the phase transfer catalyst (C8H17)3NCH3)3NCH3+Cl−in 97 ml of tetrahydrofuran and 32 ml of water was stirred rapidly for 2 hours. The mixture was diluted with ether and the organic layer was separated. The organic solution was washed with brine and then dried over magnesium sulfate. The solution was passed through a small column of silica gel. The solvent was removed at 30° C. at reduced pressure giving 6amino-4-chloroquinazoline which is used in the next step without additional purification.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
phase
Quantity
0.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
(C8H17)3NCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
97 mL
Type
solvent
Reaction Step Five
Name
Quantity
32 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture consisting of 3.25 g of 4-chloro-6-nitroquinazoline, 10.8 g of sodium hydrosulfite, and 0.3 g of the phase transfer catalyst (C8H17)3NCH3+Cl− in 97 mL of tetrahydrofuran and 32 mL of water was stirred rapidly for 2 hours. The mixture was diluted with ether and the organic layer was separated. The organic solution was washed with brine and then dried over magnesium sulfate. The solution was passed through a small column of silica gel. The solvent was removed at 30° C. at reduced pressure giving 6-amino-4-chloroquinazoline which is used in the next step without additional purification.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
phase
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
97 mL
Type
solvent
Reaction Step Four
Name
Quantity
32 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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